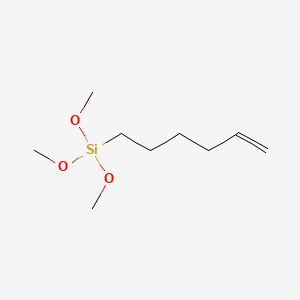

5-Hexenyltrimethoxysilane

Description

Context within Organosilane Chemistry and Functionality

Organosilanes, such as 5-Hexenyltrimethoxysilane, are a class of compounds that bridge the gap between organic and inorganic materials. gelest.com They are characterized by the presence of at least one carbon-silicon bond. The functionality of organosilanes is primarily dictated by the types of organic and hydrolyzable groups attached to the silicon atom. gelest.com

In the case of this compound, the trimethoxysilyl group (-Si(OCH₃)₃) is the key to its inorganic reactivity. ontosight.ai The methoxy (B1213986) groups can undergo hydrolysis in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). angenechemical.com These silanol groups can then condense with other silanols or with hydroxyl groups on the surface of inorganic substrates like glass, silica (B1680970), and metal oxides, forming stable siloxane bonds (-Si-O-Si-). gelest.comcymitquimica.com This ability to form strong, durable bonds with inorganic surfaces is a hallmark of silane (B1218182) coupling agents. gelest.com

The organic functionality of this compound is provided by the 5-hexenyl group, a six-carbon chain with a terminal double bond. This group imparts organic character to the molecule and provides a site for further chemical reactions, such as polymerization and addition reactions. solubilityofthings.comangenechemical.com

Fundamental Significance of the 5-Hexenyl and Trimethoxysilyl Moieties in Synthetic Design

The dual functionality of this compound is of fundamental importance in synthetic design. The trimethoxysilyl and 5-hexenyl moieties allow for a two-pronged approach to material synthesis and modification.

The Trimethoxysilyl Moiety:

Adhesion Promotion: The ability of the trimethoxysilyl group to form strong covalent bonds with inorganic surfaces makes it an excellent adhesion promoter. cfsilicones.comsolubilityofthings.com It enhances the bond between organic polymers and inorganic fillers or reinforcements, leading to composite materials with improved mechanical properties. cymitquimica.commdpi.com

Surface Modification: This group is crucial for the functionalization of surfaces. solubilityofthings.com By treating a surface with this compound, its properties, such as wettability and compatibility with organic polymers, can be significantly altered. gelest.com

Cross-linking: The silanol groups formed upon hydrolysis can react with each other, leading to the formation of a cross-linked siloxane network. This is utilized in the production of silicone elastomers and resins to enhance their mechanical strength and thermal stability. cfsilicones.comsolubilityofthings.com

The 5-Hexenyl Moiety:

Polymerization: The terminal vinyl group of the 5-hexenyl chain is a reactive site for polymerization. solubilityofthings.comangenechemical.com This allows this compound to be incorporated as a monomer into various polymer chains, introducing the reactive silane functionality.

Hydrosilylation: The double bond can readily participate in hydrosilylation reactions, a key process in silicone chemistry for creating carbon-silicon bonds. sciepub.comgoogle.com This reaction is fundamental for the synthesis of a wide variety of organosilicon compounds. sciepub.com

Cyclization: The 5-hexenyl radical, which can be formed under certain conditions, is known to undergo intramolecular cyclization to form five-membered rings. scirp.orgscirp.orgresearchgate.net This reactivity is a valuable tool in organic synthesis for the construction of cyclic structures. scirp.orgscirp.orgresearchgate.net

Overview of Research Trajectories in Materials Science and Engineering

The unique properties of this compound have led to its exploration in several key areas of materials science and engineering.

Composite Materials: A primary application is as a coupling agent to improve the interfacial adhesion between organic polymers and inorganic fillers. gelest.comcymitquimica.com This leads to the development of composites with enhanced strength, durability, and performance.

Surface Modification: Research is actively exploring its use for modifying the surfaces of various materials, including nanoparticles. cfsilicones.comgelest.comcfmats.comtaylorfrancis.com This can improve their dispersion in polymer matrices, alter their surface energy, and introduce new functionalities. gelest.comgoogle.comrsc.org For instance, modifying nanoparticles can help them evade the immune system for biomedical applications. nih.gov

Adhesives and Sealants: It is used as an adhesion promoter in sealant and adhesive formulations, particularly in platinum-cured silicone systems. cfsilicones.comresearchgate.net

Coatings: The ability to form strong bonds with substrates makes it a valuable component in the development of durable and high-performance coatings. cfsilicones.comontosight.ai

Biomaterials: The biocompatibility of silane-functionalized materials has led to investigations into their use in biomedical applications, such as in hydrogels for studying freezing damage and in drug delivery systems. solubilityofthings.comarxiv.orgscispace.comnih.gov

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₀O₃Si |

| Molecular Weight | 204.34 g/mol |

| Boiling Point | 193-194 °C |

| Density | 0.900–0.927 g/mL |

| Refractive Index | 1.416-1.418 |

Key Applications of this compound

| Application | Function |

|---|---|

| Adhesion Promoter | Enhances bonding in platinum-cured silicone elastomers. gelest.com |

| Surface Modifier | Used for treating microparticles and nanoparticles. gelest.comgoogle.com |

| Coupling Agent | Bridges organic polymers and inorganic materials. solubilityofthings.comangenechemical.com |

| Cross-linking Agent | Improves mechanical properties of silicone-based materials. cfsilicones.comsolubilityofthings.com |

| Monomer | Incorporated into silicone polymers. cfsilicones.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hex-5-enyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3Si/c1-5-6-7-8-9-13(10-2,11-3)12-4/h5H,1,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQIJXYITMTOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCC=C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207484 | |

| Record name | 5-Hexenyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58751-56-7 | |

| Record name | 5-Hexenyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58751-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hexenyltrimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058751567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexenyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hexenyltrimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HEXENYLTRIMETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0MM3S0JTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Mechanistic Investigations of 5 Hexenyltrimethoxysilane

Established Synthetic Methodologies for 5-Hexenyltrimethoxysilane Precursors

The synthesis of this compound often involves the preparation of suitable precursors that can then be converted to the final product. One of the most common precursors is a 5-hexenyl Grignard reagent, which is typically formed from the reaction of a 5-hexenyl halide with magnesium metal. researchgate.netwikipedia.org Another key precursor is a trimethoxysilane-containing compound that can react with the Grignard reagent.

The Grignard reaction is a cornerstone in the formation of carbon-carbon bonds and is widely used in the synthesis of organosilicon compounds. organicchemistrytutor.comorganic-chemistry.org The general approach for synthesizing a precursor to this compound involves the reaction of a 5-hexenyl halide, such as 5-hexenyl bromide, with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form 5-hexenylmagnesium halide. researchgate.netcerritos.edu

Reaction: R-X + Mg → R-Mg-X (where R = 5-hexenyl, X = Br, Cl, or I)

The resulting Grignard reagent is a potent nucleophile and can subsequently react with a silicon-containing electrophile, such as tetramethyl orthosilicate (B98303) (TMOS) or tetrachlorosilane (B154696), followed by methanolysis, to yield this compound.

The formation of the Grignard reagent itself can be influenced by several factors. The magnesium metal is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction. wikipedia.org Activation of the magnesium surface is often necessary and can be achieved through mechanical methods like crushing or sonication, or by using chemical activating agents such as iodine, methyl iodide, or 1,2-dibromoethane. wikipedia.org

For the subsequent coupling of the Grignard reagent with a silicon halide, catalysts can be employed to improve efficiency and selectivity. While many Grignard reactions with silicon electrophiles proceed without a catalyst, certain cross-coupling reactions benefit from transition metal catalysts. uwindsor.ca For instance, nickel and palladium complexes are effective catalysts for the coupling of Grignard reagents with various halides. wikipedia.orgacs.org In some cases, ate complexes, formed by the reaction of transition metals with a Grignard reagent, are the active catalytic species. uwindsor.ca

| Catalyst Type | Example | Application in Grignard-based Synthesis |

| Transition Metal Halides | Nickel Chloride (NiCl₂) | Catalyzes the coupling of aryl halides with aryl Grignard reagents. wikipedia.org |

| Transition Metal Halides | Palladium Chloride (PdCl₂) | Efficient catalyst for coupling alkyl halides with primary and secondary alkyl Grignard reagents. acs.org |

| Organometallic Complexes | Gilman catalysts (e.g., Li₂CuCl₄) | Effective for the coupling of alkyl halides. wikipedia.org |

| Cobalt Complexes | Cobalt(II) Chloride (CoCl₂) | Used for cross-coupling of alkyl halides with alkyl Grignard reagents, including sterically hindered ones. acs.org |

Exploration of Alternative and Green Synthetic Routes

While Grignard-based syntheses are well-established, there is a growing interest in developing alternative and more environmentally friendly ("green") methods for the synthesis of organosilanes. mdpi.comacs.org These efforts aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency. dakenchem.com

One alternative route involves the direct reaction of 5-hexenol with a trimethoxysilyl halide, such as trimethoxysilyl chloride. This reaction produces the desired this compound and hydrogen chloride as a byproduct, which must be neutralized or removed. The reaction is typically carried out under an inert atmosphere.

Hydrosilylation is another important alternative synthetic method. This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond. In the context of this compound, this could potentially involve the reaction of 1,5-hexadiene (B165246) with trimethoxysilane (B1233946) in the presence of a platinum catalyst. dakenchem.com

The principles of green chemistry are increasingly being applied to organosilane synthesis. acs.org This includes the use of less hazardous solvents, the development of catalytic systems that can operate under milder conditions, and the design of processes that generate less waste. dakenchem.combohrium.com For example, research into organocatalytic oxidation of silanes using green oxidants like hydrogen peroxide represents a move away from stoichiometric oxidants or precious metal catalysts. acs.org Additionally, visible-light-driven photoredox catalysis is an emerging strategy for the synthesis of organosilanes. sioc-journal.cn

| Synthetic Route | Reactants | Key Features |

| Direct Reaction | 5-hexenol, Trimethoxysilyl chloride | Generates HCl as a byproduct; requires inert atmosphere. |

| Hydrosilylation | 1,5-hexadiene, Trimethoxysilane | Typically requires a platinum catalyst; adds Si-H across a C=C bond. dakenchem.com |

| Green Chemistry Approaches | Varies | Focus on reducing hazardous substances, waste, and energy consumption. mdpi.comacs.orgdakenchem.com |

Reaction Mechanism Elucidation in this compound Formation

The mechanism of the Grignard reaction itself has been a subject of extensive study. While often depicted as a simple nucleophilic addition, the process can be more complex, potentially involving single electron transfer (SET) pathways, especially with sterically hindered substrates. organic-chemistry.org For the formation of Grignard reagents from alkyl halides, it is understood that the reaction can proceed through non-chain mechanisms where intermediate radicals diffuse in solution. researchgate.net The reaction of the Grignard reagent with a carbonyl or other electrophile is generally considered a nucleophilic attack. organicchemistrytutor.comleah4sci.com The Grignard reagent attacks the electrophilic center, leading to the formation of a new carbon-silicon bond in the case of reaction with a silicon electrophile.

In the Grignard synthesis of this compound, the 5-hexenylmagnesium halide acts as the nucleophile, attacking the silicon atom of a compound like tetramethyl orthosilicate. This is followed by the displacement of methoxy (B1213986) groups. The reaction with a silicon halide like tetrachlorosilane would involve nucleophilic substitution at the silicon center, followed by reaction with methanol (B129727) to form the trimethoxysilane.

For the hydrosilylation route, the mechanism typically involves a catalytic cycle with a transition metal catalyst, often platinum-based. The cycle generally includes the oxidative addition of the Si-H bond to the metal center, coordination of the alkene (the hexenyl group), migratory insertion of the alkene into the metal-silicon or metal-hydride bond, and finally, reductive elimination to yield the organosilane product and regenerate the catalyst.

The direct reaction of 5-hexenol with trimethoxysilyl chloride proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom, with the subsequent elimination of hydrogen chloride.

Reactivity Profiles and Transformational Mechanisms of 5 Hexenyltrimethoxysilane

Hydrolysis and Condensation Chemistry of Trimethoxysilyl Groups

Kinetics and Catalysis (Acid- and Base-Catalyzed Hydrolysis)

The hydrolysis of alkoxysilanes is generally slow in neutral conditions and is typically catalyzed by either acids or bases. nih.govunm.edu The kinetics of these reactions are complex and depend on several factors, including pH, water-to-silane ratio, solvent, and temperature. nih.govtandfonline.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis mechanism is initiated by the rapid protonation of an alkoxide oxygen atom. nih.govunm.edu This protonation makes the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by water. nih.gov This process is thought to proceed via a backside attack, leading to a pentacoordinate transition state. researchgate.net The reaction rate in acidic media is influenced by both steric and inductive effects. nih.gov Electron-donating alkyl groups attached to the silicon atom can increase the rate of hydrolysis under acidic catalysis. unm.edu The rate of hydrolysis for alkoxysilanes is significantly faster in acidic conditions compared to basic conditions and is minimally affected by the organic substituent bonded to the silicon. gelest.com For example, methoxysilanes hydrolyze about 6 to 10 times faster than the corresponding ethoxysilanes due to the lower steric bulk of the methoxy (B1213986) group. gelest.com

The proposed mechanism for acid-catalyzed hydrolysis is as follows:

Protonation: ≡Si-OR + H₃O⁺ ⇌ ≡Si-O⁺(H)R + H₂O

Nucleophilic Attack: ≡Si-O⁺(H)R + H₂O → [H₂O···Si···O(H)R]⁺ → ≡Si-OH + ROH + H⁺

This mechanism is generally accepted to be an S\N2-type reaction at the silicon center.

Base-Catalyzed Hydrolysis:

In alkaline media, the hydrolysis reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.govunm.edu This attack forms a pentavalent intermediate, which then expels an alkoxide ion to form the silanol (B1196071). tandfonline.comresearchgate.net Unlike acid catalysis, electron-withdrawing groups on the silicon atom accelerate the reaction by making the silicon more electrophilic. unm.edu Steric hindrance from bulky alkoxy groups or organic substituents can significantly slow down the reaction rate. nih.gov The hydrolysis is stepwise, and the rate difference between the first and second alkoxy group hydrolysis is greater in base-catalyzed reactions. gelest.com

The proposed mechanism for base-catalyzed hydrolysis is as follows:

Nucleophilic Attack: ≡Si-OR + OH⁻ → [HO···Si···OR]⁻

Alkoxide Elimination: [HO···Si···OR]⁻ → ≡Si-OH + RO⁻

Protonation of Alkoxide: RO⁻ + H₂O → ROH + OH⁻

This mechanism is also considered an S\N2-type reaction.

The following table provides a comparative overview of acid- and base-catalyzed hydrolysis of alkoxysilanes.

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Catalyst | H⁺ (Hydronium ion) | OH⁻ (Hydroxide ion) |

| Initial Step | Protonation of the alkoxy group. nih.govunm.edu | Nucleophilic attack on the silicon atom. nih.govunm.edu |

| Intermediate | Pentacoordinate transition state. researchgate.net | Pentavalent intermediate. tandfonline.com |

| Rate-Determining Step | Attack of water on the protonated species. | Attack of hydroxide ion on the silicon atom. |

| Effect of Substituents | Electron-donating groups increase the rate. unm.edu | Electron-withdrawing groups increase the rate. unm.edu |

| Relative Rate | Generally faster than base-catalyzed hydrolysis. gelest.com | Generally slower than acid-catalyzed hydrolysis. |

Formation of Silanol Intermediates and Siloxane Networks

Hydrolysis of 5-hexenyltrimethoxysilane yields highly reactive silanol intermediates (5-hexenylsilanetriol). gelest.com These silanols are key to the subsequent condensation reactions that form the siloxane (Si-O-Si) backbone of the resulting polymer network. nih.govgelest.com

Condensation can occur through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. nih.govunm.edu ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed alkoxide group to form a siloxane bond and an alcohol molecule. nih.govunm.edu ≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + ROH

The structure of the final siloxane network is heavily influenced by the reaction conditions. unm.edu Acid-catalyzed condensation with low water concentrations tends to produce less branched, more "polymeric" networks. unm.edu This is because the protonated silanol preferentially condenses with less acidic, neutral silanol groups. nih.gov Conversely, base-catalyzed condensation, especially with high water concentrations, leads to more highly branched, "colloidal" or particle-like structures. unm.edu In basic conditions, deprotonated silanols attack more acidic silanol groups, favoring branching. nih.gov

The formation of silsesquioxanes from organotrialkoxysilanes like this compound can also be complicated by competing reactions such as cyclization, which can hinder the formation of a continuous three-dimensional network. researchgate.netcambridge.org Careful control over reaction parameters is necessary to favor the desired random network formation for monolithic gels. cambridge.org

Olefinic Reactivity of the 5-Hexenyl Moiety

The terminal double bond in the 5-hexenyl group of this compound provides a site for a variety of olefinic addition reactions. Among the most significant of these is hydrosilylation.

Hydrosilylation Reactions: Mechanism and Catalytic Systems

Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond. wikipedia.org This reaction is a commercially important method for creating silicon-carbon bonds and is typically catalyzed by transition metal complexes. wikipedia.orgresearchgate.net

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism . acs.orgmdpi.com This mechanism involves the following key steps:

Oxidative Addition: The hydrosilane (R₃SiH) undergoes oxidative addition to the low-valent platinum(0) catalyst, forming a platinum(II) complex containing hydride (H) and silyl (B83357) (SiR₃) ligands. wikipedia.orgacs.org

Olefin Coordination: The alkene (in this case, the 5-hexenyl group) coordinates to the platinum(II) center. mdpi.com

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This step typically determines the regioselectivity of the reaction. acs.orgmdpi.com

Reductive Elimination: The final product, an alkylsilane, is formed by the reductive elimination of the alkyl and silyl groups, regenerating the platinum(0) catalyst. acs.orgmdpi.com

A modified Chalk-Harrod mechanism has also been proposed, which involves the insertion of the alkene into the platinum-silyl (Pt-Si) bond instead of the Pt-H bond. acs.orgnih.gov However, computational studies suggest that for the hydrosilylation of ethylene (B1197577) with a Pt(PH₃)₂ catalyst, the classic Chalk-Harrod mechanism is more favorable due to a significantly lower activation barrier. acs.org

Platinum complexes are the most widely used and highly active catalysts for hydrosilylation. wikipedia.orgheraeus-precious-metals.com Common platinum catalysts include Speier's catalyst (chloroplatinic acid, H₂PtCl₆) and Karstedt's catalyst. mdpi.comnih.govresearchgate.net Other platinum-group metals such as rhodium, ruthenium, palladium, and iridium also exhibit catalytic activity. google.com

The catalytic cycle is sensitive to various factors, including the nature of the ligands on the metal center and the presence of inhibitors. researchgate.netwhiterose.ac.uk For instance, the formation of colloidal platinum(0) can occur, which is generally considered a deactivation pathway. mdpi.com The choice of catalyst and reaction conditions can be tailored to control the reaction rate and selectivity. For example, some platinum complexes can be activated by UV light, allowing for photoinitiated hydrosilylation at room temperature. mdpi.comheraeus-precious-metals.com

The following table summarizes common platinum-group metal catalysts used in hydrosilylation.

| Catalyst Name/Type | Formula/Description | Key Characteristics |

| Speier's Catalyst | H₂PtCl₆ in isopropanol | One of the first widely used hydrosilylation catalysts. acs.org |

| Karstedt's Catalyst | Platinum(0)-divinyltetramethyldisiloxane complex | Highly active, soluble in silicones, and widely used in industry. mdpi.comresearchgate.net |

| Ashby's Catalyst | Platinum-carbonyl complex | Suitable for high-temperature curing applications. heraeus-precious-metals.com |

| Lamoreaux's Catalyst | H₂PtCl₆ with octanol | Used in specific applications like fire-retardant silicone rubbers. heraeus-precious-metals.com |

| Rhodium Complexes | e.g., Wilkinson's catalyst (RhCl(PPh₃)₃) | Can also catalyze hydrosilylation, sometimes with different selectivity. shokubai.orgims.ac.jp |

The hydrosilylation of terminal alkenes, such as the 5-hexenyl group, can theoretically result in two different regioisomers: the terminal (anti-Markovnikov) adduct and the internal (Markovnikov) adduct.

Anti-Markovnikov addition: The silicon atom adds to the terminal carbon of the double bond.

Markovnikov addition: The silicon atom adds to the internal carbon of the double bond.

For platinum-catalyzed hydrosilylation of terminal alkenes, the reaction predominantly proceeds via anti-Markovnikov addition , placing the silicon atom at the terminal position. wikipedia.org This regioselectivity is a key feature of the Chalk-Harrod mechanism, where the insertion of the alkene into the Pt-H bond leads to the more stable terminal alkyl-platinum intermediate.

In terms of stereoselectivity, the addition of the Si-H bond across the double bond is typically a syn-addition (cis-addition), meaning the silicon and hydrogen atoms add to the same face of the double bond. libretexts.org For terminal alkynes, this results in the (E)-alkenylsilane. libretexts.org While less relevant for the saturated alkylsilane product from an alkene, the underlying syn-addition mechanism is a fundamental aspect of the reaction.

Mechanistic Studies of Pt(II)/Pt(IV) Catalytic Cycles

The hydrosilylation of olefins, a pivotal reaction for the synthesis of organosilanes, is frequently catalyzed by platinum complexes. epfl.ch The catalytic cycle for this reaction has been a subject of extensive research, with the Chalk-Harrod mechanism being a foundational model. epfl.ch However, recent studies have provided a more nuanced understanding, particularly concerning the involvement of Pt(II)/Pt(IV) catalytic cycles. epfl.ch

While the classical Chalk-Harrod mechanism often involves a Pt(0)/Pt(II) cycle, compelling evidence suggests that a Pt(II)/Pt(IV) pathway is also operative, especially in certain catalytic systems. epfl.ch The initial step in this cycle is the oxidative addition of the silane (B1218182) to a Pt(II) complex, which is then followed by the insertion of the olefin into the resulting Pt-Si or Pt-H bond. epfl.ch Subsequent reductive elimination regenerates the Pt(II) catalyst and yields the final organosilane product. epfl.ch

Recent computational and kinetic studies have further elucidated this mechanism, suggesting that in some cases, the rate-determining step is the insertion of the olefin into the Pt-H bond. epfl.ch Furthermore, the coordination strength of the olefin has been shown to influence the reaction's rate law and the nature of the active catalytic species. epfl.ch The study of platinum-catalyzed hydrosilylation has also revealed the existence of side reactions, such as olefin isomerization and the formation of vinylsilanes, which can be explained by variations in the catalytic cycle. epfl.ch The use of specific platinum complexes, such as those with cyclometallated phosphine (B1218219) ligands, has been shown to favor a Pt(II)/Pt(IV) cycle, leading to high selectivity in reactions like the 1,2-hydrosilylation of conjugated dienes.

It is important to note that the catalytic system can be complex, sometimes involving a "cocktail" of platinum species, including both molecular complexes and nanoparticles. rsc.org This dynamic nature of the catalyst can influence the reaction pathway and selectivity. rsc.org

Ring-Opening Metathetic Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique driven by the relief of ring strain in cyclic olefins. wikipedia.org This method has been successfully applied to a variety of monomers to create functionalized polymers. sioc-journal.cn While this compound itself is an acyclic olefin and therefore does not directly undergo ROMP, its terminal double bond can participate in cross-metathesis reactions with cyclic olefins that are undergoing ROMP. This allows for the incorporation of the trimethoxysilyl functionality into the resulting polymer chain.

The mechanism of ROMP, particularly with well-defined homogeneous catalysts like Grubbs' or Hoveyda-Grubbs catalysts, proceeds through a metallacyclobutane intermediate. wikipedia.org The reaction is initiated by the coordination of a cyclic olefin to the metal center, followed by a [2+2] cycloaddition to form the metallacyclobutane. wikipedia.org Subsequent cycloreversion opens the ring and regenerates the metal-alkylidene complex, which can then react with another monomer unit to propagate the polymer chain. wikipedia.org

The reactivity of cyclic olefins in ROMP is highly dependent on their ring strain energy. researchgate.net For instance, five-membered rings like cyclopentene (B43876) have lower ring strain and may require specific conditions, such as lower temperatures, to achieve high molecular weight polymers. researchgate.net In contrast, highly strained monomers like norbornene polymerize readily. researchgate.net The presence of functional groups, such as the trimethoxysilyl group in this compound, is generally well-tolerated by modern ROMP catalysts, making it a viable strategy for producing functional polymers. nih.gov The application of ROMP has expanded to aqueous environments, which is a significant step towards more sustainable and biologically compatible polymer synthesis. nih.gov

Free Radical Polymerization Pathways

Free radical polymerization is a chain-growth polymerization method initiated by a free radical species. libretexts.org This process is applicable to a wide range of monomers, particularly those containing a carbon-carbon double bond, such as the hexenyl group in this compound. libretexts.orggoogleapis.com

The polymerization process consists of three main stages: initiation, propagation, and termination. libretexts.org

Initiation: The process begins with the generation of free radicals from an initiator compound, such as a peroxide or an azo compound, upon heating or irradiation. libretexts.org These primary radicals then add to a monomer molecule, creating a new, monomer-centered radical. libretexts.org

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of a polymer chain. libretexts.org The addition typically occurs in a head-to-tail fashion to generate the most stable radical intermediate. libretexts.org

Termination: The growth of the polymer chain is terminated when two growing radical chains react with each other through combination or disproportionation, resulting in a stable, non-reactive polymer molecule. libretexts.org

While this compound can undergo free radical polymerization, it is often copolymerized with other monomers to tailor the properties of the resulting polymer. The trimethoxysilyl groups introduced by this compound can then be used for subsequent crosslinking reactions via hydrolysis and condensation.

Polymerization and Copolymerization Dynamics

Incorporation into Silicone Polymers and Elastomers as Monomers or Crosslinkers

This compound serves as a crucial component in the formulation of silicone polymers and elastomers, acting as both a monomer and a crosslinking agent. gelest.comcfmats.com Its bifunctional nature, possessing a reactive terminal hexenyl group and hydrolyzable trimethoxysilyl groups, allows for its versatile incorporation into silicone networks. gelest.com

The hexenyl group can participate in hydrosilylation reactions with Si-H functional polysiloxanes, a common method for curing silicone elastomers. google.comresearchgate.net This addition reaction, typically catalyzed by platinum complexes, forms stable carbon-silicon bonds, effectively crosslinking the polymer chains and transforming the liquid or gummy silicone precursor into a solid, elastic material. google.comresearchgate.net The use of platinum-based catalysts is favored for producing high-purity elastomers, as it avoids the formation of byproducts often associated with peroxide-cured systems. researchgate.net

The trimethoxysilyl group of this compound provides a secondary mechanism for crosslinking through hydrolysis and condensation. imcdus.com In the presence of moisture, the methoxy groups hydrolyze to form silanol (Si-OH) groups. imcdus.com These silanol groups can then condense with each other or with other silanol groups on adjacent polymer chains, forming stable siloxane (Si-O-Si) bonds and further contributing to the crosslink density of the elastomer. imcdus.com This dual-curing capability makes this compound a valuable component for creating robust and durable silicone materials.

Below is a table summarizing the role of this compound in silicone polymer systems:

| Role | Functional Group Involved | Reaction Type | Result |

| Monomer/Crosslinker | Hexenyl group | Hydrosilylation | Forms C-Si bonds, creating a crosslinked network |

| Crosslinker | Trimethoxysilyl group | Hydrolysis and Condensation | Forms Si-O-Si bonds, increasing crosslink density |

Grafting-to and Grafting-from Approaches for Functionalization

The functionalization of surfaces and polymers with this compound can be achieved through "grafting-to" and "grafting-from" methodologies. researchgate.netexpresspolymlett.com These techniques allow for the covalent attachment of polymer chains to a substrate, imparting new properties to the material. nih.gov

In the "grafting-to" approach, a pre-synthesized polymer chain with a reactive end group is attached to a surface that has been functionalized with a complementary reactive group. researchgate.netmdpi.comresearchgate.net For instance, a polymer with a terminal Si-H group could be grafted onto a surface modified with this compound via a hydrosilylation reaction. Alternatively, the trimethoxysilyl group of this compound can be used to graft the molecule onto a hydroxylated surface. nih.gov While this method is relatively straightforward, the grafting density can be limited by steric hindrance as the attached polymer chains can obstruct the approach of subsequent chains to the surface. nih.gov

The "grafting-from" approach, also known as surface-initiated polymerization, involves growing polymer chains directly from initiator sites that have been immobilized on the surface. researchgate.netexpresspolymlett.comresearchgate.net In this case, a molecule containing an initiator moiety and a trimethoxysilyl group would first be attached to the substrate. Then, monomers, which could include this compound as a comonomer, are introduced and polymerization is initiated from the surface-bound initiators. This method can achieve a higher grafting density and greater film thickness compared to the "grafting-to" approach. researchgate.net

The choice between these two methods depends on the desired properties of the final material, such as grafting density and polymer architecture. mdpi.com

A comparison of the "grafting-to" and "grafting-from" methods is presented in the table below:

| Feature | "Grafting-to" | "Grafting-from" |

| Process | Pre-formed polymer chains are attached to a surface. researchgate.netresearchgate.net | Polymer chains are grown from initiators on a surface. researchgate.netresearchgate.net |

| Grafting Density | Generally lower due to steric hindrance. nih.gov | Can achieve higher grafting density. researchgate.net |

| Film Thickness | Typically results in thinner polymer layers. | Allows for the growth of thicker polymer films. researchgate.net |

| Complexity | Can be simpler as polymer synthesis and grafting are separate steps. mdpi.com | Can be more complex, requiring careful control of surface initiation and polymerization. mdpi.com |

Advanced Applications in Materials Science and Engineering

Engineering of Surfaces and Interfaces

The ability of 5-Hexenyltrimethoxysilane to modify surfaces and promote adhesion is central to its utility in materials science. The trimethoxysilyl end of the molecule can form strong, covalent bonds with inorganic substrates, while the terminal hexenyl group provides a reactive site for interaction with organic polymers.

Surface Functionalization for Wettability and Surface Energy Control

The functionalization of surfaces with this compound can significantly alter their wetting characteristics and surface energy. cymitquimica.com The long alkyl chain of the hexenyl group imparts hydrophobic properties to the treated surface. cfsilicones.com When applied to a substrate, the trimethoxysilyl groups hydrolyze in the presence of moisture to form silanol (B1196071) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic materials like glass, metals, and ceramics, forming a durable siloxane bond (Si-O-Si). cymitquimica.comgelest.com This process results in a self-assembled monolayer of the silane (B1218182) on the surface, with the hydrocarbon tails oriented away from the substrate.

This modification leads to a decrease in the surface energy of the substrate, making it more water-repellent. The extent of this change can be quantified by measuring the contact angle of a water droplet on the surface. A higher contact angle indicates greater hydrophobicity. This controlled modification of wettability is crucial for applications requiring water-repellent or self-cleaning surfaces. cfsilicones.comresearchgate.net The critical surface tension of a solid, which is a measure of its wettability, can be precisely controlled through the application of such silane coupling agents. gelest.com

Adhesion Promotion at Organic-Inorganic Interfaces

One of the most critical applications of this compound is as an adhesion promoter, creating a durable bond between dissimilar materials, specifically at organic-inorganic interfaces. cymitquimica.comcfsilicones.comresearchgate.netalibaba.com Many advanced materials, such as fiber-reinforced composites and specialized coatings, rely on the strong interaction between an inorganic filler or substrate (e.g., glass fibers, metal oxides) and an organic polymer matrix. gelest.comresearchgate.net

A study comparing different silane treatments on glass for hydrogel adhesion found that this compound, which contains a vinyl group, chemically binds to the hydrogel, resulting in significantly higher adhesion strength compared to more inert silanes. scispace.com This demonstrates its capacity to form strong covalent links across the interface, a property leveraged in the automotive, electronics, and construction industries. cfsilicones.com

Microparticle Surface Modification Strategies

This compound is utilized in the surface modification of microparticles to improve their dispersion and compatibility within polymer matrices. cymitquimica.comgelest.com The modification of inorganic fillers, such as silica (B1680970) or other metal oxides, is a common strategy to enhance the properties of composite materials. cfsilicones.com

By treating microparticles with this compound, their surfaces become more hydrophobic and organophilic. This surface functionalization prevents the agglomeration of particles and promotes a more uniform distribution throughout the organic matrix. The improved dispersion leads to enhanced mechanical properties, such as increased strength and durability of the final composite material. gelest.com Furthermore, the modified particles can exhibit improved rheological behavior in liquid formulations. gelest.comgelest.com

The table below illustrates the impact of surface modification on particle properties:

| Property | Unmodified Microparticles | This compound Modified Microparticles |

| Surface Character | Hydrophilic | Hydrophobic/Organophilic |

| Dispersion in Organic Matrix | Prone to agglomeration | Improved, uniform dispersion |

| Adhesion to Polymer | Weak, physical interaction | Strong, covalent bonding |

| Composite Mechanical Properties | Lower strength and durability | Enhanced strength and durability |

Development of Durable Coatings, Inks, and Adhesives

The properties of this compound make it a valuable component in the formulation of durable coatings, inks, and adhesives. gelest.comalibaba.comcfsilicones.com In these applications, it serves multiple functions, including adhesion promotion, crosslinking, and surface modification. cfsilicones.com

When added to coating formulations, it improves the adhesion of the coating to the substrate, particularly on metal and other inorganic surfaces. cfsilicones.com It also enhances the coating's resistance to moisture and corrosion. gelest.com The hexenyl group can act as a crosslinker, reacting with the polymer binder to create a more robust and durable coating network. alibaba.comcfsilicones.com This crosslinking can improve the physical properties of silicone rubber, for instance, making it more resistant to heat, cold, and weathering. cfsilicones.com

In inks, this silane can act as a dispersing agent for pigments and fillers, ensuring their stability and uniform color. cfsilicones.com For adhesives and sealants, its primary role is to enhance the bond strength at the interface between the adhesive and the substrates being joined. cfsilicones.comcfsilicones.com It is particularly useful in systems that cure via hydrosilylation reactions. researchgate.net

Hybrid Material Synthesis and Characterization

This compound is a key precursor in the synthesis of advanced hybrid organic-inorganic materials, which combine the properties of both organic polymers and inorganic glasses or ceramics.

Sol-Gel Processing for Hybrid Organic-Inorganic Materials

The sol-gel process is a versatile method for creating hybrid materials at relatively low temperatures. mdpi.comresearchgate.net This process involves the hydrolysis and condensation of molecular precursors, such as alkoxysilanes, to form a three-dimensional network. mdpi.comunm.edu this compound is an ideal candidate for incorporation into sol-gel systems to create organic-inorganic hybrid materials. cfsilicones.com

The synthesis process begins with the hydrolysis of the trimethoxysilyl group of this compound in the presence of water and a catalyst. unm.eduscispace.com This reaction produces reactive silanol (Si-OH) groups. These silanols then undergo condensation reactions with each other and with other hydrolyzed precursors (like tetraethoxysilane) to form a stable, crosslinked siloxane (Si-O-Si) network, which constitutes the inorganic backbone of the material. unm.eduscispace.com

The organic hexenyl groups remain tethered to this inorganic network. These organic moieties can then be further reacted or polymerized to create an interpenetrating organic polymer network. This results in a true hybrid material at the molecular level, where the organic and inorganic phases are covalently bonded. The presence of the flexible hexenyl chain can impart better flexibility to the resulting material compared to conventional silanes. alibaba.comcfsilicones.com

The properties of the final hybrid material can be tailored by controlling the reaction conditions, such as the water-to-silane ratio, pH, and the nature of the catalyst, which influence the rates of hydrolysis and condensation. unm.edu These materials find use in a variety of applications, including the creation of scratch-resistant coatings, functional membranes, and advanced composites. gelest.comgoogle.com

The following table outlines the general steps in the sol-gel synthesis of a hybrid material using this compound:

| Step | Process | Description |

| 1 | Hydrolysis | The trimethoxysilyl groups (-Si(OCH₃)₃) of this compound react with water to form silanol groups (-Si(OH)₃) and methanol (B129727). unm.eduscispace.com |

| 2 | Condensation | The silanol groups react with each other to form a siloxane (Si-O-Si) network, releasing water or alcohol as a byproduct. This forms the inorganic backbone of the gel. unm.eduscispace.com |

| 3 | Organic Polymerization | The terminal double bonds of the hexenyl groups can be reacted (e.g., through hydrosilylation or free-radical polymerization) to form an organic polymer network intertwined with the inorganic matrix. |

| 4 | Aging and Drying | The gel is aged to strengthen the network and then dried to remove the solvent, resulting in a solid hybrid material. |

Nanostructured Materials: Synthesis of Nanoparticles and Nanocomposites

The synthesis of nanoparticles and nanocomposites represents a significant area of advancement in materials science. researchgate.netrsc.org Nanoparticles, with their unique physicochemical, structural, and morphological characteristics, are integral to developments in electronics, optics, and biomedicine. rsc.org The methods for synthesizing these materials are broadly categorized into top-down and bottom-up approaches. mrforum.comscispace.com

This compound plays a crucial role as a surface-modifying agent in the creation of these materials. cfsilicones.comgelest.com Its utility is particularly evident in the functionalization of nanoparticles and nanostructures, where it helps to stabilize nanoparticle dispersions and modify surface properties. cfsilicones.com This functionalization is key to assembling nanoscale architectures. cfsilicones.com

Organosilanes like this compound act as an interface between organic and inorganic materials, which can significantly improve the performance of the resulting composite. cfsilicones.com The compound's ability to form a durable bond between these different materials is essential for creating uniform composite structures. gelest.com This is achieved through its dual functionality: a hydrolyzable group that bonds with siliceous and other oxide surfaces, and an organofunctional group that alters the surface's wetting or adhesion properties. gelest.com

Research has demonstrated that coating nanoparticles with a polymer layer can introduce new properties, such as luminescence. researchgate.net In one method, a monolayer of lumophore molecules is placed between a ceramic core and an outer polymer layer, creating a nanocomposite that behaves like a single molecule. researchgate.net The use of this compound can facilitate the creation of such structured nanocomposites by ensuring proper adhesion and dispersion of the different phases. gelest.com

Design of Polymer Composites with Enhanced Properties

This compound is instrumental in the design of polymer composites with enhanced mechanical and durability properties. cfsilicones.comgelest.com As a silane coupling agent, it forges a durable link between organic and inorganic materials, allowing for the creation of heterogeneous environments and the incorporation of the bulk properties of different phases into a single, uniform composite structure. gelest.com

The general formula of silane coupling agents like this compound includes two types of functional groups. gelest.com The hydrolyzable group forms stable condensation products with surfaces such as silica, aluminum, zirconium, tin, titanium, and nickel. gelest.com The organofunctional group modifies the wetting or adhesion characteristics of the substrate, facilitates chemical transformations at the interface, and significantly influences the covalent bond between the organic and inorganic components. gelest.com

In the context of polymer modification, silanes are employed to improve adhesion, cross-linking, and compatibility with other materials. cfsilicones.com For example, in the production of glass fiber reinforced polyolefin composites, this compound is used in sizing compositions to coat glass fibers. google.comgoogleapis.com This treatment improves the bonding between the polyolefin resin and the silane, thereby enhancing the coupling between the fiberglass reinforcement and the polyolefin matrix. googleapis.com This is particularly relevant for cycloolefins that cure via the ring-opening metathesis polymerization (ROMP) reaction. google.com

The table below summarizes the key functionalities of this compound in enhancing polymer composites:

| Functionality | Description | Reference |

| Adhesion Promotion | Enhances bonding between organic polymers and inorganic fillers/fibers. | gelest.com |

| Cross-linking | Participates in the cross-linking reaction of organic polymeric materials. | cfsilicones.com |

| Surface Modification | Alters the surface characteristics of inorganic materials to improve compatibility. | gelest.com |

| Improved Mechanical Properties | Increases the strength and durability of the final composite material. | cfsilicones.comgelest.com |

Biomaterials and Biointerface Engineering Applications

The unique properties of this compound also lend themselves to significant applications in the fields of biomaterials and biointerface engineering.

Fabrication of Biosensors and Implantable Devices

In the realm of biomedical materials, functionalized silanes like this compound are utilized for the surface modification of implants and diagnostic devices. cfsilicones.com These modifications can enhance biocompatibility, prevent biofouling, and promote specific interactions with biological molecules. cfsilicones.com The integration of advanced materials is crucial for the development of point-of-care sensing platforms and implantable devices with specialized functions. researchgate.net

Biosensors, which are powerful tools for medical diagnostics, rely on highly sensitive and specific detection methods. researchgate.net The surface chemistry of these sensors is critical for their performance. Silanes can be used to create surfaces that facilitate the immobilization of biomolecules, a key step in the fabrication of many biosensors. gelest.com The ability of this compound to form stable bonds with various substrates makes it a candidate for creating robust and reliable biosensor surfaces. gelest.com Implantable medical devices, which include a wide range of products inserted into the body for medical purposes, can also benefit from surface treatments with silanes to improve their integration with biological tissues. googleapis.com

Development of Tissue Engineering Scaffolds

Tissue engineering aims to repair or replace damaged tissues by using a combination of cells, biomaterial scaffolds, and biologically active molecules. researchgate.net Scaffolds are a critical component, providing a three-dimensional structure that supports cell infiltration and proliferation. nih.govregmednet.com The fabrication of these scaffolds often involves materials that are biodegradable and possess specific mechanical properties. jabonline.in

Collagen is a key component of the extracellular matrix (ECM) and is often used in tissue engineering scaffolds due to its ability to regulate cellular functions and provide physical support. researchgate.net Silanes can be used to modify the surfaces of scaffold materials to enhance cell adhesion and promote tissue regeneration. While direct research linking this compound to specific tissue engineering scaffold fabrication is not prevalent in the provided search results, its role as a coupling agent suggests its potential in composite scaffolds where an inorganic component is integrated with a polymeric or biological matrix. cfsilicones.comgelest.com The ability to tailor surface properties is crucial for guiding cell behavior and tissue development. cfsilicones.com

Tailoring Biomaterial Surfaces for Specific Biological Interactions

The ability to control surface chemistry at the molecular level is paramount in biomaterial design. This compound, through its vinyl group, offers a reactive handle for further chemical modifications. arxiv.orgnih.gov This allows for the precise tailoring of biomaterial surfaces to elicit specific biological responses. For instance, a surface can be modified to either promote or prevent protein adsorption, a critical factor in biocompatibility and biofouling. cfsilicones.com

By forming self-assembled monolayers (SAMs) on surfaces, silanes can provide tailored properties such as hydrophobicity or hydrophilicity, which in turn influences how cells and other biological entities interact with the material. cfsilicones.comgelest.com This control is essential for applications ranging from medical implants that need to integrate with surrounding tissue to diagnostic tools that require specific binding events. cfsilicones.comgelest.com

Contributions to Hydrogel Systems and Freezing Damage Research

Recent research has highlighted the role of this compound in studying the fundamental mechanisms of freezing damage in hydrogels. arxiv.orgnih.govresearchgate.net Hydrogels, being soft, wet materials, are susceptible to damage upon freezing, a process with implications for cryopreservation, food science, and frost heave. researchgate.netscispace.comarxiv.org

In a study investigating the effects of freezing on brittle hydrogels, this compound was used as a coupling agent to create a strong adhesive bond between a hydrogel and a glass surface. arxiv.orgnih.gov Its vinyl group allows it to chemically bind to the hydrogel network, resulting in high adhesion strength. arxiv.orgnih.gov This strong interface was compared with a weak interface created using a different silane (PEG silane). arxiv.orgscispace.com

The research revealed that freezing damage is not primarily caused by the expansion of water upon freezing, but rather by the dehydration of the hydrogel as ice crystals grow. arxiv.orgnih.govresearchgate.net This process, known as cryosuction, leads to desiccation-induced stresses and subsequent fracture. nih.govresearchgate.netscispace.com The use of this compound was crucial in demonstrating how interfacial adhesion strength influences the resulting crack patterns and delamination profiles of the hydrogel. arxiv.orgscispace.com

The following table summarizes the key findings from the hydrogel freezing research:

| Parameter | Observation | Conclusion | Reference |

| Interfacial Adhesion | Strong adhesion achieved with this compound. | Influences crack shape and delamination during freezing. | arxiv.orgnih.govscispace.com |

| Freezing Damage Mechanism | Damage caused by dehydration and desiccation cracking. | Ice growth dehydrates the hydrogel, leading to stress and fracture. | arxiv.orgnih.govresearchgate.netarxiv.org |

| Cryosuction | Ice crystals suck water from the surrounding hydrogel. | This is the driving force for dehydration. | nih.govresearchgate.netscispace.com |

Modulation of Hydrogel/Substrate Adhesion Properties

This compound serves as a critical surface modification agent for controlling the adhesive properties at hydrogel-substrate interfaces, a crucial factor in advanced materials research. gelest.com Its primary function is as a coupling agent that forms durable chemical bonds between inorganic substrates, such as glass, and organic polymer networks like hydrogels. gelest.compageplace.de The molecule possesses two key functional groups: a trimethoxysilyl group and a terminal hexenyl (vinyl) group. gelest.comnih.govarxiv.org The trimethoxysilyl end reacts with hydroxylated surfaces like glass to form stable siloxane bonds, while the vinyl group can chemically bind with the polymer network of a hydrogel during its polymerization. nih.govscispace.com

In experimental studies, researchers have leveraged this compound to create strong, covalent adhesion at the hydrogel-glass interface. nih.govarxiv.org This strong adhesion is essential for studying the mechanical behavior and failure modes of hydrogels under various stresses. scispace.com To understand the role of adhesion strength, experiments often compare surfaces treated with this compound to those treated with other silanes that produce different adhesive characteristics. nih.govscispace.com For instance, it has been directly contrasted with 3-[methoxy(polyethyleneoxy)9-12]propyltrimethoxysilane (PEG-silane), an unreactive, hydrophilic coating that results in very low adhesion strength. nih.govarxiv.orgscispace.com This ability to systematically vary the interfacial adhesion from very weak to very strong is fundamental for investigating phenomena such as delamination and fracture mechanics. nih.gov

The table below summarizes the silanes used in research to control hydrogel adhesion and their resulting effects.

| Silane Compound | Functional Group for Hydrogel Interaction | Resulting Adhesion Strength | Role in Research |

| This compound | Vinyl Group | Strong / High | Creates a strong, chemically-bound interface to study fracture mechanics under high adhesion conditions. nih.govarxiv.orgscispace.com |

| 3-[methoxy(polyethyleneoxy)9-12]propyltrimethoxysilane (PEG-Silane) | Polyethyleneoxy (hydrophilic, unreactive) | Weak / Low | Creates a weakly-bound interface to study delamination under low adhesion conditions. nih.govscispace.com |

| 3-(trimethoxysilyl)propyl methacrylate (B99206) (Bind-Silane) | Methacrylate Group | Strong / High | Used as another coupling agent to provide good glass/hydrogel adhesion for comparative studies. nih.gov |

Role in Cryosuction and Dehydration-Induced Fracture Studies

The strong interfacial adhesion provided by this compound has been instrumental in uncovering the fundamental mechanisms of freezing damage in brittle hydrogels. nih.govarxiv.orgscispace.com Groundbreaking research has shown that the primary cause of damage during the freezing of these materials is not the volume expansion of water into ice, but rather a process known as cryosuction. nih.govresearchgate.netresearchgate.net Cryosuction is a phenomenon where undercooled ice actively draws nearby liquid water towards itself, leading to the significant dehydration of the adjacent hydrogel. nih.govarxiv.orgresearchgate.net

This dehydration causes the hydrogel to shrink, and when it is strongly adhered to a rigid substrate like glass treated with this compound, this shrinkage generates immense shear stress at the interface. nih.govresearchgate.net The resulting stress ultimately drives the formation and propagation of cracks, a mechanism analogous to desiccation cracking seen in drying mud. nih.gov

In experiments designed to visualize this process, hydrogels were placed in a temperature gradient on glass slides treated with different silanes. nih.govscispace.com

With weak adhesion (using PEG-silane), the hydrogel delaminated easily. nih.gov

With strong adhesion (using this compound or a methacrylated silane), the interface held firm, allowing researchers to observe the fracture process. nih.govscispace.com The strain fields near the crack tip revealed a strong 'peeling' shear component (Mode II fracture), confirming that the dehydration-induced shrinkage was the driving force for the fracture. nih.govarxiv.org

Without the robust anchor provided by this compound, the hydrogel would simply detach without the characteristic fracture, making it impossible to study the underlying mechanics of the damage. nih.gov Thus, this compound was an enabling tool for demonstrating that freezing damage in these systems is fundamentally a form of drying-induced fracture. nih.govarxiv.orgresearchgate.net

Implications for Cryopreservation and Food Science

The insights gained from studies using this compound have significant implications for fields where freezing damage is a critical issue, such as cryopreservation and food science. nih.govarxiv.orgscispace.comresearchgate.net The discovery that damage is driven by dehydration from cryosuction, rather than ice expansion, challenges long-held assumptions and opens new avenues for mitigating this damage. nih.govresearchgate.net

In cryopreservation , the viability of biological tissues and organs after freezing is often compromised by ice-related damage. nih.govscispace.com The understanding that cryosuction dehydrates and cracks the material provides a new target for intervention. Instead of solely focusing on preventing ice crystal growth, strategies could be developed to manage water transport and mitigate the mechanical stresses caused by dehydration at the cellular and tissue levels. nih.gov

In food science , the quality of frozen foods is often degraded by freeze-thaw cycles, leading to poor texture and moisture loss. nih.govscispace.com The cryosuction mechanism explains the cellular-level damage that occurs. This knowledge can inform the development of new freezing protocols or the use of cryoprotectants that specifically counteract the dehydrating pull of ice, thereby better preserving the food's structure and quality. nih.gov By understanding freezing damage as a form of desiccation cracking, researchers in both fields can devise more effective strategies to protect soft, wet materials during cold storage. nih.govscispace.comresearchgate.net

Self Assembled Monolayers Sams Derived from 5 Hexenyltrimethoxysilane

Fundamental Principles of Silane (B1218182) SAM Formation

The formation of SAMs from alkoxysilanes like 5-Hexenyltrimethoxysilane is a complex process that occurs at the solid-liquid or solid-vapor interface. It involves the transport of molecules to a hydroxylated surface, followed by a series of chemical reactions that lead to a covalently bound, ordered monolayer.

The foundational mechanism for the formation of a this compound SAM on a substrate such as silicon oxide or glass involves a two-step hydrolysis and condensation process. Initially, the methoxy (B1213986) groups (-OCH₃) of the silane headgroup hydrolyze in the presence of a small amount of water, which is typically available as a thin layer on the substrate surface, to form reactive silanol (B1196071) groups (-Si(OH)₃).

These silanols then condense with the hydroxyl groups (-OH) present on the substrate, forming strong, stable covalent siloxane bonds (Si-O-Substrate). googleapis.com This anchors the molecule to the surface. Subsequently, lateral condensation between adjacent silanol groups on neighboring molecules can occur, creating a cross-linked polysiloxane network (Si-O-Si) that adds to the stability of the monolayer. googleapis.comcfmats.com

The growth of silane SAMs is a dynamic process involving multiple steps, including the transport of molecules from the bulk phase to the substrate, followed by their adsorption and organization on the surface. nih.gov The kinetics of this assembly are often approximated by a pseudo-Langmuir model, which describes the rate of surface coverage (θ) over time. googleapis.comscispace.com The relationship can be expressed as:

θ = 1 - e(-kct)

Here, k represents the reaction rate constant, c is the concentration of the silane solution, and t is the immersion time. scispace.com

During the assembly process, conformational transitions may occur. At low surface coverage, molecules may initially lie flat on the substrate. As coverage increases, steric hindrance and intermolecular interactions can drive a transition to a more ordered, upright orientation to maximize packing density. googleapis.com

Adsorption Mechanisms and Surface Coverage

Structural and Morphological Characterization of this compound SAMs

The structure and morphology of SAMs are critical to their function and are investigated using a variety of surface-sensitive analytical techniques. While specific studies providing detailed morphological images of pure this compound SAMs are not prevalent, the methods used for their characterization are well-established for organosilane monolayers in general.

Common techniques for characterizing these monolayers include:

Spectroscopic Ellipsometry: This optical technique is widely used to measure the thickness of ultra-thin films like SAMs. nih.govias.ac.in It analyzes the change in the polarization state of light upon reflection from a surface to determine film thickness and refractive index. ias.ac.inresearchgate.net However, for very thin films, it can be challenging to determine both thickness and refractive index simultaneously, so one is often assumed to calculate the other. ias.ac.in Inaccurate modeling of the SAM-substrate interface can lead to overestimation of the film thickness. rsc.org

Atomic Force Microscopy (AFM): AFM is a powerful tool for visualizing the surface topography of SAMs at the nanoscale. googleapis.comnih.gov It can provide information on film quality, homogeneity, surface roughness, and the presence of defects or molecular aggregates. nih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the chemical composition of the surface. rsc.orggoogle.com It can confirm the successful grafting of the silane onto the substrate by detecting the elemental signatures of silicon, carbon, and oxygen in the monolayer. google.com

The table below summarizes the primary techniques used for the structural and morphological characterization of SAMs.

| Characterization Technique | Information Provided | Typical Application for SAMs |

| Spectroscopic Ellipsometry | Film thickness, refractive index | Measuring the average thickness of the monolayer across the substrate. nih.govias.ac.inresearchgate.net |

| Atomic Force Microscopy (AFM) | Surface topography, roughness, film quality | Visualizing the surface morphology, identifying domains, defects, or aggregates. googleapis.comnih.gov |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states | Confirming the presence of the silane on the surface and analyzing chemical bonding. rsc.orggoogle.com |

| Contact Angle Goniometry | Surface wettability, surface free energy | Assessing the hydrophobicity/hydrophilicity of the SAM-modified surface. ibecbarcelona.eu |

Control over Surface Properties via SAM Architectures

A key advantage of using this compound to form SAMs is the ability to precisely control the properties of a substrate surface. The terminal functional group of the silane molecule dictates the chemistry of the new interface.

The six-carbon alkyl chain of the 5-hexenyl group is non-polar, and when a dense monolayer is formed, these chains orient away from the substrate, creating a low-energy, water-repellent surface. gelest.comgelest.com This modification transforms an initially hydrophilic surface, such as glass or silica (B1680970), into a hydrophobic one. The degree of hydrophobicity is often quantified by measuring the water contact angle; a high contact angle (>90°) indicates poor wetting and a hydrophobic surface. dtic.mil

Conversely, while the this compound SAM itself is hydrophobic, its terminal vinyl group (-CH=CH₂) provides a reactive site for further chemical modification. scispace.comresearchgate.net For example, this vinyl group can be used to covalently anchor other molecules, including hydrophilic polymers or hydrogels. scispace.comresearchgate.net In this role, the this compound acts as a coupling agent or adhesion promoter, effectively bridging the inorganic substrate and a functional organic layer, which could be designed to be hydrophilic. scispace.comgoogle.com This two-step process allows for the engineering of hydrophilic surfaces, demonstrating the versatility of the SAM architecture.

The table below illustrates the general principle of how different terminal groups on silane molecules influence surface properties.

| Terminal Group | Chemical Nature | Resulting Surface Property | Example Application |

| Alkyl (e.g., Hexenyl) | Non-polar | Hydrophobic | Water-repellent coatings. gelest.com |

| Fluoroalkyl | Highly Non-polar | Hydrophobic & Oleophobic | Anti-stiction, low-friction surfaces. googleapis.com |

| Amine (-NH₂) or Carboxyl (-COOH) | Polar, Capable of H-bonding | Hydrophilic (pH-dependent) | Biomolecule immobilization, pH-responsive surfaces. gelest.com |

| Polyethylene (B3416737) Glycol (PEG) | Polar, Hydrophilic | Hydrophilic, Protein Resistant | Anti-fouling surfaces for medical devices. scispace.com |

Intermolecular and Substrate-Molecule Interactions in SAMs

The stability and structural integrity of SAMs derived from this compound are governed by a combination of strong covalent bonds and weaker intermolecular forces.

The primary substrate-molecule interaction is the formation of covalent siloxane (Si-O-Substrate) bonds between the trimethoxysilane (B1233946) headgroup and the hydroxyl groups on the substrate. cfmats.comgelest.com This strong bond is responsible for the robust and durable nature of silane SAMs. These monolayers can be formed on a variety of oxide surfaces, including those of silicon, aluminum, titanium, and zirconium. gelest.comrsc.org

Within the monolayer, two main types of intermolecular interactions are at play:

Lateral Siloxane Bonds: As adjacent molecules bind to the surface, their hydrolyzed silanol headgroups can undergo condensation reactions with each other, forming a cross-linked Si-O-Si network. googleapis.com This network significantly enhances the mechanical and chemical stability of the film.

Van der Waals Forces: The hexenyl chains of neighboring molecules interact through weaker, non-covalent van der Waals forces. mdpi.com In SAMs with longer alkyl chains, these interactions are substantial and contribute significantly to the ordering and packing density of the monolayer. For the relatively short six-carbon chain of this compound, these interactions are less dominant but still play a role in the final structure of the assembly.

SAMs as Model Substrates for Biointerfacial Studies (e.g., cell adhesion, protein adsorption)nih.gov

Self-assembled monolayers (SAMs) created from this compound serve as critical tools for investigating the interactions between biological entities and synthetic surfaces. By forming a well-defined organic layer with a terminal vinyl group (CH=CH₂), these SAMs allow researchers to systematically study the fundamental processes of protein adsorption and cell adhesion. The vinyl-terminated surface provides a model hydrophobic interface whose properties can be precisely compared against other chemistries.

Research in this area often utilizes SAMs with various functional groups to elucidate how surface chemistry dictates biological response. researchgate.net In a key comparative study, alkyl silane SAMs with different terminal groups—including vinyl, methyl (CH₃), bromine (Br), amine (NH₂), carboxyl (COOH), polyethylene glycol (PEG), and hydroxyl (OH)—were prepared on glass or silicon wafer substrates to assess their influence on protein and cell interactions. researchgate.netnih.gov

The vinyl-terminated SAMs, derived from precursors like this compound, were found to create hydrophobic surfaces. researchgate.net This hydrophobicity plays a significant role in mediating the initial events at the biointerface, namely the adsorption of proteins from the surrounding biological fluid. When exposed to bovine serum, vinyl-terminated surfaces demonstrated a higher degree of protein adsorption compared to highly wettable, protein-resistant surfaces such as those terminated with PEG and OH groups. researchgate.netnih.gov The amount of adsorbed protein was more comparable to that on other hydrophobic (CH₃) and charged (NH₂, COOH) surfaces. researchgate.net Analysis of the adsorbed protein layer revealed that vitronectin was a key component, while fibronectin was not detected. researchgate.net

The subsequent adhesion and behavior of cells on these model substrates are profoundly influenced by this initial protein layer and the underlying surface chemistry. Studies using human fibroblasts showed that the interaction with vinyl-terminated SAMs was weak, similar to the response observed on methyl, PEG, and hydroxyl-terminated surfaces. researchgate.net In stark contrast, surfaces presenting amine (NH₂) and carboxyl (COOH) groups promoted strong fibroblast attachment, spreading, matrix formation, and growth. researchgate.netnih.gov This difference in cellular response underscores the role of specific chemical functionalities in mediating cell adhesion, with the hydrophobic and uncharged nature of the vinyl surface being less conducive to robust cell attachment compared to charged surfaces. researchgate.netrsc.org The strong fibroblast interaction with amine and carboxyl surfaces was linked to an enhanced activity of integrins, which are key cell adhesion receptors. researchgate.net

The terminal vinyl group of a this compound SAM is also valued for its potential for further chemical modification. The double bond can act as a reactive handle for covalently grafting specific bioactive molecules, such as cell-adhesion peptides (e.g., RGD), via techniques like thiol-ene click chemistry. This allows researchers to first establish a baseline interaction on the vinyl surface and then introduce specific ligands to study targeted cell responses, separating non-specific effects from specific receptor-mediated adhesion.

The table below summarizes the findings from comparative studies of alkyl silane SAMs, highlighting the properties of vinyl-terminated surfaces in the context of other functionalities.

Table 1. Comparative Analysis of SAM-Terminated Surfaces for Biointerfacial Studies

This table provides a summary of surface properties and biological responses observed on self-assembled monolayers with various terminal functional groups, including vinyl groups derived from precursors like this compound.

| Terminal Group | Surface Character | Relative Protein Adsorption (from Bovine Serum) researchgate.net | Human Fibroblast Interaction researchgate.net |

| Vinyl (CH=CH₂) ** | Hydrophobic | Higher than PEG/OH | Weak attachment |

| Methyl (CH₃) | Hydrophobic | Higher than PEG/OH | Weak attachment |

| Amine (NH₂) ** | Moderately Wettable | Higher than PEG/OH | Strong attachment, spreading, and growth |

| Carboxyl (COOH) | Moderately Wettable | Higher than PEG/OH | Strong attachment, spreading, and growth |

| Hydroxyl (OH) | Wettable | Low | Weak attachment |

| Polyethylene Glycol (PEG) | Wettable | Low | Weak attachment |

| Bromine (Br) | Hydrophobic | Not specified | Not specified |

Catalytic Roles and Applications

Immobilization of Catalytic Species on Functionalized Supports